molecular formula C12H15ClN2O B8705225 3-(Benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile

3-(Benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile

Cat. No. B8705225
M. Wt: 238.71 g/mol
InChI Key: AXGIRXWYKJVCNK-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

2-(benzylamino)ethanol 2a (5 g, 0.03 mol) and 2-chloro-propenenitrile (3 g, 0.03 mol) were dissolved in 50 mL of anhydrous ethyl ether in an ice-water bath, heated to room temperature and stirred for 12 hours. The reaction solution was concentrated under reduced pressure to obtain the crude title compound 3-(benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile 2b (7 g) as a red oil liquid, which was used in the next step without further furification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:12][C:13](=[CH2:16])[C:14]#[N:15]>C(OCC)C>[CH2:1]([N:8]([CH2:9][CH2:10][OH:11])[CH2:16][CH:13]([Cl:12])[C:14]#[N:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
3 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC(C#N)Cl)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.